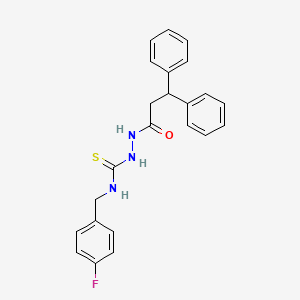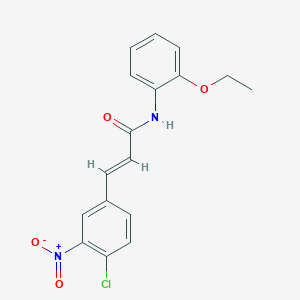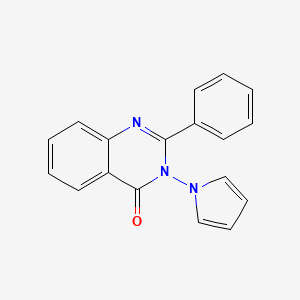
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide, commonly known as TAK-915, is a small molecule drug developed by Takeda Pharmaceuticals for the treatment of cognitive impairment associated with schizophrenia. TAK-915 is a selective positive allosteric modulator of the muscarinic M1 receptor, which plays a key role in cognitive function.
Wirkmechanismus
TAK-915 acts as a positive allosteric modulator of the muscarinic M1 receptor, which is involved in cognitive function. By binding to the M1 receptor, TAK-915 enhances the activity of acetylcholine, a neurotransmitter that plays a key role in learning and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function in animal models of schizophrenia, including measures of working memory, attention, and executive function. TAK-915 has also been shown to increase the release of acetylcholine in the prefrontal cortex, a brain region that is critical for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-915 is its selectivity for the M1 receptor, which reduces the risk of off-target effects. However, TAK-915 has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the safety and efficacy of TAK-915 in humans are still being evaluated, and further studies are needed to determine its optimal dosing and duration of treatment.
Zukünftige Richtungen
Future research on TAK-915 could focus on several areas, including:
1. Further preclinical studies to explore the mechanism of action and potential therapeutic effects of TAK-915 in other cognitive disorders.
2. Clinical trials to evaluate the safety and efficacy of TAK-915 in humans with cognitive impairment associated with schizophrenia.
3. Studies to optimize the dosing and duration of treatment with TAK-915.
4. Exploration of potential combination therapies with TAK-915 to enhance its therapeutic effects.
5. Development of new positive allosteric modulators of the muscarinic M1 receptor with improved pharmacokinetic properties and therapeutic potential.
Synthesemethoden
The synthesis of TAK-915 involves several steps, including the reaction of 3,4-diethoxybenzaldehyde with thiophene-2-carbaldehyde, followed by reduction and condensation reactions to form the final product. The synthesis method has been optimized to produce high yields of pure TAK-915.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with schizophrenia. Preclinical studies have shown that TAK-915 can improve cognitive function in animal models of schizophrenia, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-20-15-8-7-13(10-16(15)21-4-2)11-17(19)18-12-14-6-5-9-22-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAVZXUEFILMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)





![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)